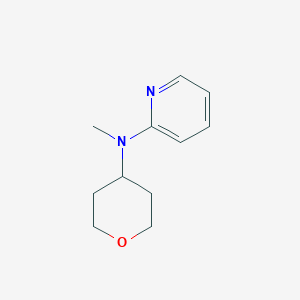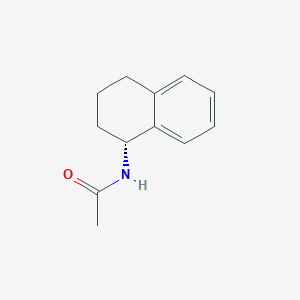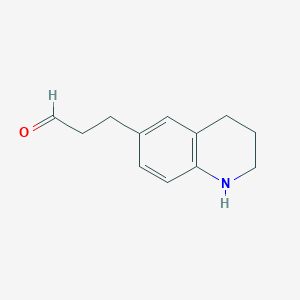
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal is an organic compound with the molecular formula C₁₂H₁₅NO It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline.
Formylation: The tetrahydroquinoline is then subjected to formylation to introduce the aldehyde group at the 6-position.
Chain Extension: The formylated intermediate undergoes a chain extension reaction to introduce the propanal group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products Formed
Oxidation: 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid.
Reduction: 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The quinoline ring structure may also interact with biological receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the propanal group.
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid: The oxidized form of the compound.
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanol: The reduced form of the compound.
Uniqueness
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal is unique due to the presence of both the tetrahydroquinoline ring and the propanal group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-(1,2,3,4-tetrahydroquinolin-6-yl)propanal |
InChI |
InChI=1S/C12H15NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h5-6,8-9,13H,1-4,7H2 |
InChI 键 |
YISWKGJBLGQBCR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)CCC=O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


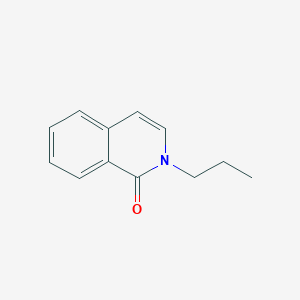
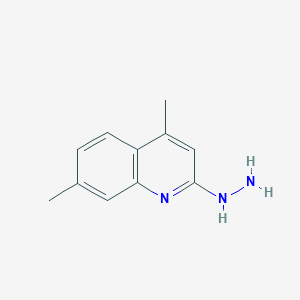



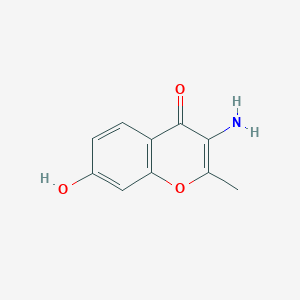
![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)
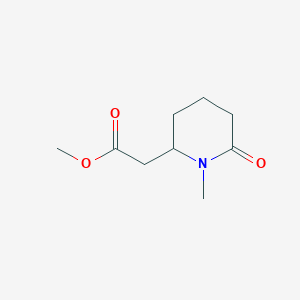
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)

